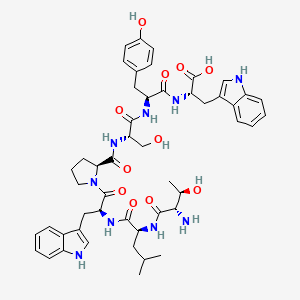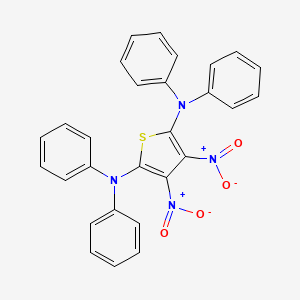
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is a heterocyclic compound that belongs to the family of oxathiacrown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane can be synthesized by the interaction of (2,3-dibromo-1-propyl)benzene with 1,8-dimercapto-3,6-dioxaoctane . The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction. The mixture is usually heated under reflux conditions to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones are the primary products.
Substitution: Various substituted benzyl derivatives can be formed depending on the reagents used.
Scientific Research Applications
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Investigated for its potential to bind and transport metal ions in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the extraction and separation of metal ions from aqueous solutions.
Mechanism of Action
The mechanism by which 8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane exerts its effects involves the formation of stable complexes with metal ions. The oxygen and sulfur atoms in the compound act as donor atoms, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and solubility of the metal ions, making them easier to extract or transport .
Comparison with Similar Compounds
Similar Compounds
11-Benzyl-1,4,7-trioxa-10,13-dithiacyclopentadecane: Another oxathiacrown ether with similar complexation properties.
1,4-Dioxa-7,10-dithiacyclododecane: Lacks the benzyl group but shares the same core structure.
Uniqueness
8-Benzyl-1,4-dioxa-7,10-dithiacyclododecane is unique due to the presence of the benzyl group, which can enhance its complexation properties and provide additional sites for chemical modification. This makes it more versatile in various applications compared to its analogs .
Properties
CAS No. |
929009-64-3 |
|---|---|
Molecular Formula |
C15H22O2S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
8-benzyl-1,4-dioxa-7,10-dithiacyclododecane |
InChI |
InChI=1S/C15H22O2S2/c1-2-4-14(5-3-1)12-15-13-18-10-8-16-6-7-17-9-11-19-15/h1-5,15H,6-13H2 |
InChI Key |
OSFBQSFFILOMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCSC(CSCCO1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxytetracosyl)amino]octadecane-1,3,4-triol](/img/structure/B14181171.png)
![3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-](/img/structure/B14181183.png)

![4-[2-(6-Oxo-4-propoxycyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzaldehyde](/img/structure/B14181205.png)


![2-Amino-5-{[(3-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14181222.png)

![7-Chloro-5-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14181237.png)
![2,2'-[Methylenebis(sulfonylethene-2,1-diyl)]bis(6-bromopyridine)](/img/structure/B14181252.png)


![Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate](/img/structure/B14181269.png)

